TSPO1
Overview
Description
Mechanism of Action
- Under pathological conditions, TSPO1 expression levels change, making it a potential diagnostic imaging tool and a therapeutic drug target in the nervous system .
- This compound is involved in several essential mitochondrial processes:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
TSPO1 is synthesized through a series of chemical reactions involving triphenylsilane and diphenylphosphine oxide. The synthesis typically involves the following steps:
Formation of the Intermediate: Triphenylsilane is reacted with a suitable halogenating agent to form a halogenated intermediate.
Coupling Reaction: The halogenated intermediate is then coupled with diphenylphosphine oxide under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
Catalysts: Using catalysts to speed up the reaction and improve efficiency.
Purification: Employing purification techniques such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
TSPO1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxide derivatives .
Scientific Research Applications
TSPO1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biological systems, particularly in relation to oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
TSPO2: Another member of the translocator protein family, primarily found in erythroid cells.
Other Phosphine Oxides: Compounds like triphenylphosphine oxide share some chemical properties with TSPO1 but differ in their specific applications and reactivity.
Uniqueness of this compound
This compound is unique due to its high triplet energy and excellent electron injection and hole blocking properties, making it particularly valuable in the field of organic electronics. Its ability to modulate oxidative stress and interact with various molecular targets also sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-diphenylphosphorylphenyl)-triphenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFHHYSJNVGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29OPSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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